![molecular formula C8H8N2 B014826 5-Aminoindole CAS No. 5192-03-0](/img/structure/B14826.png)
5-Aminoindole
Overview
Description
Synthesis Analysis
The synthesis of 5-aminoindole derivatives involves several innovative approaches, including interfacial synthesis for conducting polymers and palladium-catalyzed coupling reactions. For instance, the morphology-controlled synthesis of poly(this compound) exhibits unique redox behavior and electroactivity at acidic pH due to the amine moiety on the polymer backbone, as shown by Mishra et al. (2016) (Mishra et al., 2016). Additionally, a novel palladium-assisted tandem catalytic reaction has been developed for the synthesis of amino-substituted N-vinylindoles, contributing to the design of biologically relevant compounds (Roche et al., 2014).
Molecular Structure Analysis
The electronic structure of this compound derivatives has been extensively studied, revealing insights into their absorption, emission spectrum, and hydrogen bonding interactions. Fourier transform infrared (FT-IR) and Raman spectral investigations provide detailed analyses of the vibrational modes and structural characteristics of this compound (Arjunan et al., 2006).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including electrophilic substitution, which exhibits regioselectivity based on functional group modifications. The reactivity of 5-aminoindoles with electrophiles at specific positions on the ring has been confirmed experimentally, leading to the synthesis of pyrroloindoles and other heterocyclic compounds (Prasad et al., 1991).
Physical Properties Analysis
The physical properties of this compound compounds, such as their electrochemical activity and stability, have been characterized through various spectroscopic and computational methods. The synthesis and properties of conducting polyindole derivatives, for instance, highlight the importance of morphology control in achieving desired electronic properties and applications in catalysis (Yue et al., 2012).
Chemical Properties Analysis
Chemically, this compound derivatives are versatile building blocks for the synthesis of a wide range of compounds. Techniques such as Cp*Co(III)-catalyzed formal cycloadditions and Rh(III)-catalyzed syntheses have been employed to create a variety of functionalized indoles, demonstrating the compound's utility in organic synthesis (Han et al., 2017); (Liang et al., 2014).
Scientific Research Applications
Polymer Science : 5-Aminoindole improves the mechanical properties of brittle polybenzoxazine resins while maintaining good thermal stability. This finding is significant for the development of more durable and stable polymer materials (Xu et al., 2021).
Corrosion Inhibition : It acts as an effective inhibitor of mild steel corrosion. Specifically, this compound shows an inhibition efficiency of 90% at certain concentrations, highlighting its potential in protecting metals from corrosive environments (Düdükcü, 2011).
Medical Chemistry : Novel 2-amino-5-hydroxyindoles, which include derivatives of this compound, potently inhibit human 5-lipoxygenase. This enzyme is key in leukotrienes biosynthesis, suggesting these compounds as potential candidates for treating leukotriene-associated diseases (Landwehr et al., 2006).
Theranostics : 5-ALA, closely related to this compound, is studied for its broad-spectrum applications in medical research and theranostics, particularly for improving photodynamic efficacy (Zhou et al., 2022).
Neuropharmacology : Compounds like 5-hydroxyindole, analogous to this compound, potentiate the 5-HT3 receptor-mediated ion current by affecting agonist dissociation and channel opening probability, which is relevant in neuropharmacological research (Hooft et al., 1997).
Antimicrobial Activity : Substituted amides and pyrroloquinolines based on 4-, 5-, 6-, and 7-aminoindoles show antimicrobial activity against various microorganisms. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Stepanenko et al., 2018).
Electrochemistry : Poly-5-aminoindole coatings on stainless steel demonstrate effective corrosion inhibition properties. Such coatings are particularly effective for prolonged periods, suggesting their application in protective coatings (Düdükcü & Avci, 2016).
Mechanism of Action
Target of Action
5-Aminoindole, also known as 1H-Indol-5-amine, is a bioactive compound that has been found to interact with multiple targets. It has been used as a reactant for the preparation of various compounds, including Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP, cytotoxic and antimitotic agents, insulin-like growth factor 1 receptor inhibitors, and antitumoral agents . .
Mode of Action
It’s known that indole derivatives, which include this compound, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets can lead to various changes, depending on the specific target and the context of the interaction.
Biochemical Pathways
Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its interactions. Given its potential biological activities, it could have a range of effects, from antiviral to anticancer effects . .
Safety and Hazards
Future Directions
The use of 5-Aminoindole in the synthesis of poly-5-aminoindole nanoparticles has demonstrated the potential for printable multiplexed electrochemical biosensors with ultra-high sensitivity . Another study showed the possibility of using poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG (N-MLG) for the formation of Co–N-C electrocatalysts for both ORR and HER in acid electrolyte .
properties
IUPAC Name |
1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063734 | |
Record name | 5-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5192-03-0 | |
Record name | 5-Aminoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Aminoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |
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Record name | 1H-Indol-5-amine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |
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Record name | 5-AMINOINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Aminoindole?
A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. These include Fourier transform infrared (FTIR) and Raman spectroscopy [], 1H-15N heteronuclear shift correlation (GHNMQC) [], and magnetic circular dichroism (MCD) spectroscopy. []
Q3: Are there specific applications leveraging this compound's polymerization properties?
A3: Yes, poly(this compound) has shown promise in various applications, including:
- Printable electrochemical immunosensors: When synthesized as nanoparticles, poly(this compound) offers excellent conductivity, a large surface area, and abundant -NH2 groups for antibody binding, enabling the development of highly sensitive biosensors. []
- Corrosion inhibition: Poly(this compound) coatings on stainless steel demonstrate effective corrosion inhibition in acidic media. []
- Electrocatalysis:
- Poly(this compound) can be incorporated into nanocomposites with graphene-like materials to develop bifunctional electrocatalysts for oxygen reduction and hydrogen evolution reactions. []
- It also serves as a catalyst support for methanol electrooxidation in alkaline media when combined with graphene. []
Q4: How does the presence of this compound affect the properties of polybenzoxazines?
A4: Adding this compound to aldehyde-functional benzoxazine (PHB-a) systems can significantly enhance their processability and mechanical properties. This is achieved through a low-temperature ring-opening polymerization facilitated by this compound and specific reactions between its indole groups and the aldehyde groups of PHB-a. []
Q5: Can this compound be used in organic synthesis?
A5: Yes, this compound serves as a building block for various heterocyclic compounds. For instance, it participates in:
- Catalyst-free synthesis of quinopyrroloquinoline derivatives: Reacting this compound with aromatic aldehydes and 4-hydroxyquinolin-2(1H)-one in ethanol yields these valuable heterocycles. []
- One-pot synthesis of pyrroloquinoline derivatives: Combining this compound with benzaldehydes and phenylacetylenes in the presence of a lanthanum catalyst leads to the formation of pyrrolo[3,2-f] and pyrrolo[2,3-h]quinolines. Interestingly, the reaction pathway leading to pyrrolo[2,3-h]quinolines is considered unexpected and attributed to the indole moiety of this compound. []
Q6: How does the position of the amino group in aminoindoles affect their activity?
A6: The position of the amino group significantly influences the reactivity and biological activity of aminoindoles. Research shows that this compound exhibits different reactivity compared to its isomers like 6-aminoindole in reactions with electrophiles, impacting the synthesis of specific pyrroloindole derivatives. [] Furthermore, the electrochemical behavior of 5-substituted indoles, including this compound, differs from that of indoles with substituents in other positions. []
Q7: Are there challenges in utilizing this compound due to stability concerns?
A7: Yes, this compound, particularly when unsubstituted at the 2- and 3-positions, is known to be air and light sensitive. [] This sensitivity can lead to the formation of fluorescent degradation products upon exposure to air and solvents like acetone. []
Q8: How can the stability issues of this compound be addressed?
A8: One approach to enhance this compound's stability involves converting it to less sensitive derivatives. Condensation reactions with acetone or mesityl oxide yield stable quinoline derivatives, offering a way to store and utilize the compound's reactivity. []
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